molecular formula C14H26O2 B13788717 (Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene CAS No. 68555-64-6

(Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene

Cat. No.: B13788717
CAS No.: 68555-64-6
M. Wt: 226.35 g/mol
InChI Key: XJMAAOIVFHDJAK-RAXLEYEMSA-N
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Description

(Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group and a dimethylocta-diene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with an aldehyde or ketone to form the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alkanes or other reduced compounds.

Scientific Research Applications

(Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in a biological setting, the compound may interact with enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene: This isomer differs in the configuration around the double bond, which can lead to different chemical and biological properties.

    1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene: Without the (Z) configuration, this compound may exhibit different reactivity and applications.

Uniqueness

(Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its (Z) configuration can influence its interactions with other molecules, making it valuable for specific research and industrial purposes.

Properties

CAS No.

68555-64-6

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(2Z)-1-(1-ethoxyethoxy)-3,7-dimethylocta-2,6-diene

InChI

InChI=1S/C14H26O2/c1-6-15-14(5)16-11-10-13(4)9-7-8-12(2)3/h8,10,14H,6-7,9,11H2,1-5H3/b13-10-

InChI Key

XJMAAOIVFHDJAK-RAXLEYEMSA-N

Isomeric SMILES

CCOC(C)OC/C=C(/C)\CCC=C(C)C

Canonical SMILES

CCOC(C)OCC=C(C)CCC=C(C)C

Origin of Product

United States

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